molecular formula C14H18N2O4 B12200609 methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate

methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate

Cat. No.: B12200609
M. Wt: 278.30 g/mol
InChI Key: XKCAVAJHSHJINZ-UHFFFAOYSA-N
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Description

Methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate is a complex organic compound with a diverse range of applications in scientific research. This compound contains a total of 39 bonds, including multiple aromatic and aliphatic bonds, and features functional groups such as ketones, tertiary amines, and ethers . Its unique structure makes it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • Methyl 2-oxo-2-phenylacetate

Uniqueness

Methyl N-(1-morpholino-2-oxo-2-phenylethyl)carbamate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

methyl N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)carbamate

InChI

InChI=1S/C14H18N2O4/c1-19-14(18)15-13(16-7-9-20-10-8-16)12(17)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3,(H,15,18)

InChI Key

XKCAVAJHSHJINZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(=O)C1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

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